REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([N:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)=[CH:5]1)(=O)C.CCN(CC)CC>CO>[C:22]([O:21][C:19]([N:16]1[CH2:17][CH2:18][N:13]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[NH:4][CH:5]=2)[CH2:14][CH2:15]1)=[O:20])([CH3:25])([CH3:23])[CH3:24]
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Name
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tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate
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Quantity
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2.6 g
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Type
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reactant
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Smiles
|
C(C)(=O)N1C=C(C2=CC=CC=C12)N1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
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ethyl acetate petroleum ether
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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CO
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Type
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CUSTOM
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Details
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with stirring, for 1 hour while the temperature
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 250 mL round bottom flask was placed
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Type
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CUSTOM
|
Details
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to react
|
Type
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TEMPERATURE
|
Details
|
was maintained
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Type
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TEMPERATURE
|
Details
|
at reflux in a bath of oil
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated by evaporation under vacuum
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Type
|
CUSTOM
|
Details
|
a rotary evaporator
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Type
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ADDITION
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Details
|
The resulting solution was diluted with 200 mL of ethyl acetate
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Type
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WASH
|
Details
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The resulting mixture was washed 3 times with 150 mL of NaCl(aq.)
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
by eluting through a column with a 10:1 petroleum ether/ethyl acetate solvent system
|
Type
|
CUSTOM
|
Details
|
This resulted in 2.1 g (89%) of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate as a light pink solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |